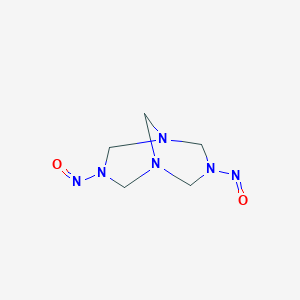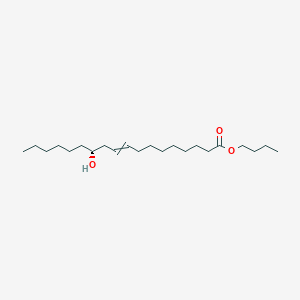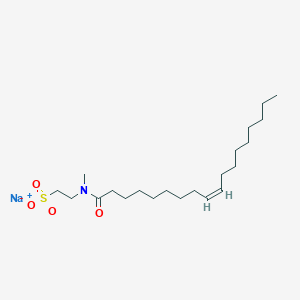
Hydrazine, dihydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, dihydrofluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to have important biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of hydrazine, dihydrofluoride is not fully understood. However, it is believed to act as a reducing agent, which makes it useful in the synthesis of organic compounds. Additionally, it has been found to have important biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Hydrazine, dihydrofluoride has been found to have important biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazine, dihydrofluoride has several advantages and limitations for lab experiments. One advantage is that it is a highly reactive reducing agent, which makes it useful in the synthesis of organic compounds. However, it is also highly toxic and requires careful handling. Additionally, it is not stable in the presence of water, which can limit its use in certain reactions.
Direcciones Futuras
There are several future directions for hydrazine, dihydrofluoride research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a growing interest in the use of hydrazine, dihydrofluoride in the synthesis of nanomaterials, particularly metal nanoparticles and carbon nanotubes. Finally, there is a need for further research into the biochemical and physiological effects of hydrazine, dihydrofluoride, particularly in the context of its potential use in the treatment of various diseases.
Conclusion:
Hydrazine, dihydrofluoride is a chemical compound that has important applications in scientific research. It is commonly used in the synthesis of organic compounds and has been found to have important biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that must be carefully considered. As research in this area continues, it is likely that new applications and synthesis methods will be developed, making hydrazine, dihydrofluoride an even more important compound in scientific research.
Métodos De Síntesis
Hydrazine, dihydrofluoride is typically synthesized through the reaction of hydrazine hydrate and hydrofluoric acid. The reaction proceeds as follows:
N2H4·H2O + 2HF → N2H5·2HF + H2O
This reaction produces hydrazine, dihydrofluoride as a white crystalline solid with a melting point of 100-102°C.
Aplicaciones Científicas De Investigación
Hydrazine, dihydrofluoride has been extensively studied for its potential applications in various scientific fields. It is commonly used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been found to have important applications in the field of nanomaterials, where it is used to synthesize metal nanoparticles and carbon nanotubes.
Propiedades
Número CAS |
13537-45-6 |
|---|---|
Nombre del producto |
Hydrazine, dihydrofluoride |
Fórmula molecular |
F2H6N2 |
Peso molecular |
72.058 g/mol |
Nombre IUPAC |
hydrazine;dihydrofluoride |
InChI |
InChI=1S/2FH.H4N2/c;;1-2/h2*1H;1-2H2 |
Clave InChI |
UMSOZXHRARPZGE-UHFFFAOYSA-N |
SMILES |
NN.F.F |
SMILES canónico |
NN.F.F |
Otros números CAS |
13537-45-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















